molecular formula C9H11NS B8453636 3-Methyl-2-(2-thienyl)butanenitrile

3-Methyl-2-(2-thienyl)butanenitrile

Cat. No. B8453636
M. Wt: 165.26 g/mol
InChI Key: WJIGPJQNSADFEI-UHFFFAOYSA-N
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Description

3-Methyl-2-(2-thienyl)butanenitrile is a useful research compound. Its molecular formula is C9H11NS and its molecular weight is 165.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methyl-2-(2-thienyl)butanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-2-(2-thienyl)butanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Methyl-2-(2-thienyl)butanenitrile

Molecular Formula

C9H11NS

Molecular Weight

165.26 g/mol

IUPAC Name

3-methyl-2-thiophen-2-ylbutanenitrile

InChI

InChI=1S/C9H11NS/c1-7(2)8(6-10)9-4-3-5-11-9/h3-5,7-8H,1-2H3

InChI Key

WJIGPJQNSADFEI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C#N)C1=CC=CS1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

47.6 g (0.39 mol) of 2-thiopheneacetonitrile and 57.0 g (0.46 mol) of 2-bromopropane were dissolved in 100 ml of DMSO, and a 50% KOH aqueous solution was added dropwise to the solution. After completion of the reaction, water was added, and the mixture was extracted with toluene. After washing with brine and an aqueous saturated ammonium chloride, the mixture was dried over magnesium sulfate and evaporated, to give a crude product. The crude product was subjected to distillation under a reduced pressure (2 to 3 mmHg: 132 to 137 deg), to give 46.4 g (0.28 mol, 72.7%) of the title compound as a colorless oil. The physico-chemical data of the compound was as below.
Quantity
47.6 g
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reactant
Reaction Step One
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57 g
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reactant
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100 mL
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solvent
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Yield
72.7%

Synthesis routes and methods II

Procedure details

2-Thienyl acetonitrile, 15 g 0.12 mol, was dissolved in tetrahydrofuran 125 ml and added dropwise to a suspension of sodium amide 4.75 g 0.12 mol in tetrahydrofuran 250 ml under ice-cooling. After stirring for 5 minutes, a solution of 2-bromopropane 11.4 ml 0.12 mol in tetrahydrofuran 125 ml was added dropwise thereto. Aqueous saturated ammonium chloride was added to the reaction mixture which was then extracted with ethyl acetate. The extract was washed with brine, dried over magnesium sulfate and evaporated. The residue was purified by silica gel column chromatography (ethyl acetate/hexane system), whereby the title compound, 5.56 g 33.6 mmol, 28.0% was obtained as a yellow oil.
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0 (± 1) mol
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reactant
Reaction Step One
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125 mL
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solvent
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4.75 g
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reactant
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250 mL
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solvent
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11.4 mL
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reactant
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125 mL
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solvent
Reaction Step Three
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0 (± 1) mol
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reactant
Reaction Step Four

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